
3-Iodo-5-methylhexa-2,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom, a methyl group, and a hydroxyl group attached to a hexadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylhexa-2,5-dien-1-ol typically involves the iodination of 5-methylhexa-2,5-dien-1-ol. One common method is the reaction of 5-methylhexa-2,5-dien-1-ol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methylhexa-2,5-dien-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The double bonds in the hexadiene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-methylhexa-2,5-dien-1-ol or 3-thio-5-methylhexa-2,5-dien-1-ol.
Oxidation Reactions: Products include 3-iodo-5-methylhexa-2,5-dienal or 3-iodo-5-methylhexa-2,5-dienone.
Reduction Reactions: Products include 3-iodo-5-methylhexane-1-ol.
Scientific Research Applications
3-Iodo-5-methylhexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylhexa-2,5-dien-1-ol depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would require further experimental investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methylhexa-2,5-dien-1-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Methylhexa-3,5-diyn-2-ol: Contains a triple bond, leading to different reactivity and applications.
4-Methylhexa-3,5-dien-1-ol: Positional isomer with different chemical properties and reactivity.
Uniqueness
3-Iodo-5-methylhexa-2,5-dien-1-ol is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .
Properties
CAS No. |
130496-90-1 |
|---|---|
Molecular Formula |
C7H11IO |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
3-iodo-5-methylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C7H11IO/c1-6(2)5-7(8)3-4-9/h3,9H,1,4-5H2,2H3 |
InChI Key |
NXHDQOBUIDQQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


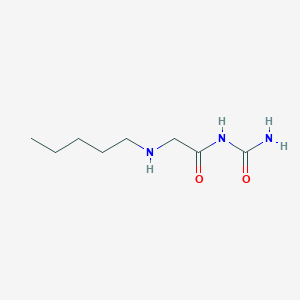

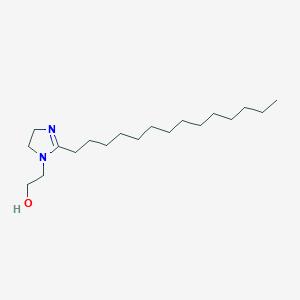
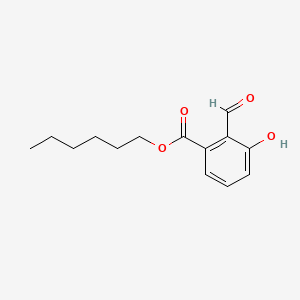

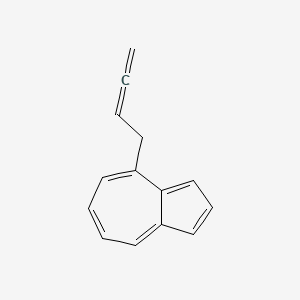
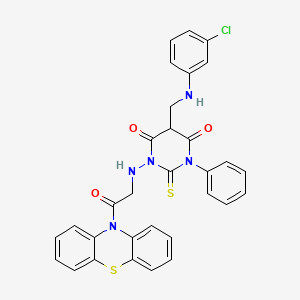
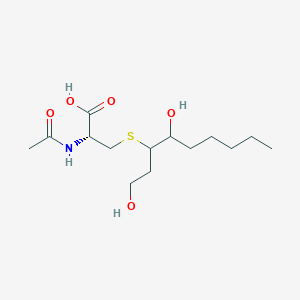
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)

![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)

![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
